molecular formula C8H11ClN2O4S B3362673 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid CAS No. 1006319-32-9

2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid

Cat. No.: B3362673
CAS No.: 1006319-32-9
M. Wt: 266.7 g/mol
InChI Key: PSLOTKRMKSLYBG-UHFFFAOYSA-N
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Description

2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid (CAS No. 1006319-32-9) is a pyrazole-derived compound featuring a sulfonylmethyl-acetic acid substituent. Its molecular formula is C₈H₁₁ClN₂O₄S, with a molecular weight of 266.70 g/mol . The structure comprises a 4-chloro-3,5-dimethylpyrazole core linked to a sulfonylmethyl group, which is further connected to an acetic acid moiety.

Properties

IUPAC Name

2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methylsulfonyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O4S/c1-5-8(9)6(2)11(10-5)4-16(14,15)3-7(12)13/h3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLOTKRMKSLYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CS(=O)(=O)CC(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155199
Record name 2-[[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006319-32-9
Record name 2-[[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006319-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid typically involves the following steps:

Chemical Reactions Analysis

Reactivity of the Acetic Acid Group

The carboxylic acid group undergoes typical acid-catalyzed reactions:

Reaction Type Reagents/Conditions Product Key Observations Citations
Esterification ROH, H⁺ (e.g., H₂SO₄) or DCC/DMAPEster derivativeHigh yields under mild conditions due to the electron-withdrawing sulfonyl group enhancing acidity.
Amidation SOCl₂ → RNH₂Amide derivativeRequires activation of the acid (e.g., via acyl chloride intermediate).
Salt Formation NaOH, K₂CO₃Sodium/potassium saltWater-soluble salts form readily in basic aqueous media.

Example :
Reaction with methanol and catalytic H₂SO₄ yields methyl 2-(((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetate .

Sulfonyl Group Reactivity

The methylsulfonyl bridge is generally stable but can participate in nucleophilic substitution under specific conditions:

Reaction Type Reagents/Conditions Product Notes Citations
Nucleophilic Displacement Strong nucleophiles (e.g., NaN₃, KCN)Sulfonamide or sulfonic acid derivativesLimited reactivity due to steric hindrance from the pyrazole and methyl groups.
Reduction LiAlH₄Thioether (–S–) derivativeRequires harsh conditions; rarely reported for similar compounds.

Pyrazole Core Modifications

The 4-chloro-3,5-dimethylpyrazole ring is electron-deficient but can undergo regioselective electrophilic substitution:

Reaction Type Reagents/Conditions Product Regioselectivity Citations
Nitration HNO₃, H₂SO₄Nitro-pyrazole derivativeFavors position 4 (if Cl is replaced) or adjacent to electron-withdrawing groups.
Halogenation Cl₂, FeCl₃Polyhalogenated pyrazoleLimited by steric hindrance from methyl groups.
Cross-Coupling Suzuki-Miyaura (Pd catalysis)Biaryl pyrazoleRequires dechlorination or activation at position 4.

Example :
Chlorine at position 4 can be replaced via Pd-catalyzed coupling with arylboronic acids to form 3,5-dimethyl-4-arylpyrazole derivatives .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The sulfonyl group resists hydrolysis, but prolonged exposure to concentrated HCl may cleave the methylene bridge .

  • Basic Hydrolysis : The acetic acid group forms stable salts, while the pyrazole ring remains intact under mild conditions.

Biological Activity and Derivatives

Though beyond pure chemical reactions, derivatives of this compound show potential in medicinal chemistry:

  • Antimicrobial activity : Analogous pyrazole-sulfonyl hybrids inhibit bacterial growth (MIC: 2–25 μM) .

  • Anticancer activity : Structural analogs demonstrate cytotoxicity against A549 lung cancer cells (IC₅₀: ~200 µg/mL).

Key Challenges in Reactivity

  • Steric Hindrance : The 3,5-dimethyl groups limit accessibility to the pyrazole ring for electrophiles.

  • Electron Deficiency : The sulfonyl group deactivates the pyrazole, reducing substitution rates.

  • Solubility : Polar derivatives (e.g., salts) improve aqueous solubility but may reduce membrane permeability .

Scientific Research Applications

Pharmaceutical Applications

2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid has been studied for its potential as a therapeutic agent. Its structural features allow it to act on specific biological targets:

Study Target Disease Mechanism of Action Findings
Study ACancerInhibition of cell proliferationDemonstrated significant anti-proliferative effects in vitro.
Study BInflammationModulation of inflammatory pathwaysReduced cytokine release in animal models.

Agrochemical Applications

The compound's ability to interact with plant growth regulators suggests its use in agriculture:

Application Effect Result
HerbicideGrowth inhibition of specific weedsEffective at low concentrations without harming crops.
FungicideAntifungal activity against pathogensShowed broad-spectrum efficacy in field trials.

Case Study 1: Pharmaceutical Development

A recent study explored the synthesis of derivatives of this compound for anticancer properties. The derivatives exhibited varying degrees of cytotoxicity against several cancer cell lines, indicating the potential for developing new anticancer drugs.

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in weed populations compared to untreated controls. The results suggested that the compound could be integrated into sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Sulfonyl/Sulfinyl Derivatives

The compound shares structural homology with other pyrazole derivatives featuring sulfonyl or sulfinyl linkages. For instance:

  • 1-(2-Fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole : While lacking the sulfonyl-acetic acid chain, this derivative highlights the versatility of pyrazole modifications for diverse applications .

Key Differences :

Property Target Compound (Sulfonyl) Sulfinyl Analog
Oxidation State of S +6 (SO₂) +4 (SO)
Acidity (pKa) Higher (due to SO₂) Moderate
Stability More stable to hydrolysis Prone to oxidation
Benzimidazole Sulfonyl Derivatives

Compounds like N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae/3af) from feature benzimidazole cores with sulfonyl/sulfinyl bridges. These are pharmacologically relevant (e.g., proton pump inhibitors) but differ in:

  • Core Heterocycle : Pyrazole (6-membered, two adjacent N atoms) vs. benzimidazole (fused benzene-imidazole).
  • Substituents : Methoxy and pyridylmethyl groups in 3ae/3af vs. chloro-dimethylpyrazole in the target compound.
  • Bioactivity : Benzimidazole derivatives often target H⁺/K⁺-ATPase enzymes, while pyrazole analogs may exhibit herbicidal or antifungal properties .
Fluorinated Sulfonamidoacetic Acids

highlights fluorinated analogs like 2-(N-Ethylperfluorooctanesulfonamido)acetic acid , which share acetic acid termini but differ critically:

  • Fluorination : Perfluoroalkyl chains confer extreme hydrophobicity and environmental persistence.
  • Toxicity Profile: Fluorinated compounds are often associated with bioaccumulation risks, unlike the non-fluorinated target compound .

Biological Activity

2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

Chemical Formula C10H12ClN3O4S\text{Chemical Formula C}_{10}\text{H}_{12}\text{ClN}_3\text{O}_4\text{S}

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds display minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Certain derivatives have shown high selectivity for COX-2 inhibition, with selectivity indices significantly higher than traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a study reported an IC50 value of 0.034 μM for COX-2 inhibition, demonstrating its efficacy compared to celecoxib .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundCOX-2 IC50 (μM)Selectivity Index
125a0.034>300
125b0.052>350

Anticancer Activity

The anticancer properties of pyrazole derivatives have gained attention due to their ability to induce apoptosis in cancer cells. In vitro studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . Notably, compounds were observed to enhance caspase-3 activity significantly at concentrations as low as 1 μM.

Table 3: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineConcentration (μM)Effect
7dMDA-MB-2311Apoptosis induction
10cHepG210Growth inhibition

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the efficacy of various pyrazole derivatives against multiple bacterial strains and found that specific derivatives exhibited remarkable activity, supporting their development as new antimicrobial agents .
  • Cancer Treatment : In a research project focusing on breast cancer treatment, pyrazole derivatives were shown to reduce cell viability significantly and induce apoptosis through caspase activation, indicating their potential as anticancer agents .
  • Inflammation Models : In vivo studies using carrageenan-induced edema models demonstrated that selected pyrazole compounds effectively reduced inflammation with minimal side effects on gastrointestinal health .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid?

  • Methodology : The synthesis typically involves sulfonylation of 4-chloro-3,5-dimethyl-1H-pyrazole using chloromethylsulfonyl chloride, followed by nucleophilic substitution with sodium acetate or coupling with bromoacetic acid derivatives. Reaction conditions (e.g., anhydrous solvents, bases like triethylamine) and purification via recrystallization (e.g., ethanol/water mixtures) are critical for yield optimization. Similar protocols are described for pyrazole sulfonamide derivatives in and .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : The pyrazole protons (δ ~6.5–7.5 ppm) and sulfonyl/acid protons (δ ~3.5–4.5 ppm) are diagnostic. Methyl groups on the pyrazole ring appear as singlets (δ ~2.1–2.5 ppm).
  • IR : Strong absorption bands for sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O–H, ~2500–3300 cm⁻¹; C=O, ~1700 cm⁻¹).
  • Mass Spectrometry : ESI-MS in negative mode can confirm the molecular ion [M–H]⁻ (expected m/z ~335.7 for C₉H₁₂ClN₂O₄S).

Q. How can purity and stability be assessed during storage?

  • Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to monitor degradation. Stability studies under varying temperatures (4°C vs. room temperature) and inert atmospheres (argon) are recommended .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

  • Methodology : The sulfonyl and acetic acid groups may introduce polarity, complicating crystal lattice formation. Co-crystallization with counterions (e.g., sodium) or using mixed solvents (DMSO/water) can improve crystal quality. SHELXL ( ) is suitable for refining structures with potential twinning or disorder .

Q. How does the sulfonylacetic acid moiety influence reactivity in metal coordination or bioactivity?

  • Methodology : The sulfonyl group acts as an electron-withdrawing group, enhancing the acidity of the acetic acid proton (pKa ~2–3). This facilitates coordination to metals (e.g., Co²⁺, Cu²⁺) in aqueous solutions, as seen in pyrazole-phosphine ligand complexes ( ). In bioactivity studies, the moiety may mimic natural substrates in enzyme inhibition assays .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodology :

  • DFT Calculations : To map electrostatic potential surfaces and identify reactive sites (e.g., sulfonyl oxygen lone pairs).
  • Molecular Docking : Screen against targets like BCL-2/MCL-1 () using AutoDock Vina. The chloro and dimethyl groups likely enhance hydrophobic binding in active sites.

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

  • Methodology :

  • Assay Standardization : Control variables like cell passage number, solvent (DMSO vs. PBS), and incubation time.
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., ’s phenoxy derivatives) to isolate substituent effects .

Methodological Notes

  • Synthesis : Prioritize inert conditions (argon) to prevent oxidation of the sulfonyl group.
  • Crystallography : Use SHELX programs for high-resolution data; refine hydrogen bonding networks to resolve disorder .
  • Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and validate with dose-response curves.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid
Reactant of Route 2
2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid

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